In-Depth Technical Guide: 2-Methyloxazolo[5,4-b]pyridine (CAS No. 91813-42-2)
In-Depth Technical Guide: 2-Methyloxazolo[5,4-b]pyridine (CAS No. 91813-42-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloxazolo[5,4-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system and potential for functionalization make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound, with a focus on its role as an intermediate in the creation of kinase inhibitors for cancer therapy.[1]
Chemical and Physical Properties
2-Methyloxazolo[5,4-b]pyridine is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 91813-42-2 | |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥95% (typical) | [2] |
Synthesis
A common and efficient method for the synthesis of oxazolo[5,4-b]pyridines involves the cyclization of 2-amino-3-hydroxypyridine with a suitable reagent to form the oxazole ring. For the synthesis of the 2-methyl derivative, acetic anhydride is a logical and widely used reagent for this transformation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Methyloxazolo[5,4-b]pyridine.
Representative Experimental Protocol
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Materials:
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2-Amino-3-hydroxypyridine
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Acetic anhydride
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Pyridine (as solvent and catalyst)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Procedure:
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To a solution of 2-amino-3-hydroxypyridine in pyridine, add acetic anhydride dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford 2-Methyloxazolo[5,4-b]pyridine.
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Spectroscopic Characterization
While specific, publicly available spectra for 2-Methyloxazolo[5,4-b]pyridine are limited, the expected spectroscopic data can be inferred from the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.5 (dd) | H-7 |
| ~8.0 (dd) | H-5 |
| ~7.3 (dd) | H-6 |
| ~2.6 (s) | -CH₃ |
Mass Spectrometry (MS)
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Expected Molecular Ion (M⁺): m/z = 134.05
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Predicted Fragmentation Pattern: The fragmentation is expected to involve the loss of the methyl group, followed by the cleavage of the oxazole ring.
Applications in Drug Discovery
The oxazolo[5,4-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
Role as a Kinase Inhibitor Intermediate
2-Methyloxazolo[5,4-b]pyridine serves as a key starting material for the synthesis of more complex molecules designed to target the ATP-binding site of various kinases. The pyridine nitrogen can act as a hinge-binding motif, while further substitutions on the pyridine or oxazole ring can be tailored to achieve selectivity and potency for specific kinase targets.
Potential Kinase Targets
Based on the activity of structurally related thiazolo[5,4-b]pyridine derivatives, potential kinase targets for inhibitors derived from 2-Methyloxazolo[5,4-b]pyridine include:
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c-KIT: A receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GIST).[3]
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Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival.[4]
Experimental Workflows in Drug Development
The development of kinase inhibitors from 2-Methyloxazolo[5,4-b]pyridine would typically follow a structured workflow from initial screening to lead optimization.
Caption: A typical workflow for developing kinase inhibitors.
High-Throughput Screening (HTS) Protocol
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Objective: To identify initial "hit" compounds that exhibit inhibitory activity against a panel of kinases.
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Methodology:
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A library of compounds derived from 2-Methyloxazolo[5,4-b]pyridine is synthesized.
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Each compound is assayed against a panel of purified kinase enzymes at a fixed concentration.
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Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using a luminescence- or fluorescence-based readout.
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Compounds that show significant inhibition of one or more kinases are selected for further study.
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Structure-Activity Relationship (SAR) Studies
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Objective: To understand the relationship between the chemical structure of the hit compounds and their biological activity.
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Methodology:
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Systematic modifications are made to the structure of the initial hit compounds.
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The inhibitory potency (e.g., IC₅₀ value) of each new analog is determined against the target kinase(s).
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This data is used to build a model of how different functional groups and structural features contribute to the compound's activity and selectivity.
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Conclusion
2-Methyloxazolo[5,4-b]pyridine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the established importance of the oxazolopyridine scaffold in kinase inhibition make it a compound of high interest for the development of targeted cancer therapies. Further exploration of its potential through the synthesis and screening of novel derivatives is a promising avenue for future drug discovery efforts.
